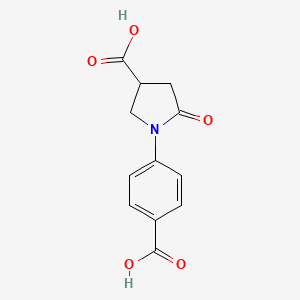

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZECZYSJVJKQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of 4-Aminobenzoic Acid and Itaconic Acid

- Starting materials: 4-aminobenzoic acid and itaconic acid

- Solvent: Water or 2-propanol

- Conditions: Heating at elevated temperatures (e.g., 110°C) for extended periods (up to 24 hours)

- Catalysts: Sometimes acidic catalysts such as hydrochloric acid or acetic acid are used to facilitate ring closure

- Outcome: Formation of 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a solid precipitate

This method is exemplified in the synthesis of related pyrrolidinone derivatives where 4-aminobenzoic acid reacts with itaconic acid to yield the target compound after heating and subsequent isolation by filtration and washing.

Esterification and Hydrazide Formation

- Intermediate: The initially formed acid can be converted to its methyl ester by reaction with methanol under acidic conditions.

- Hydrazide formation: Treatment of the methyl ester with hydrazine monohydrate in 2-propanol under reflux yields the corresponding hydrazide.

- Purpose: The hydrazide intermediate serves as a versatile precursor for further chemical transformations, including condensation with carbonyl compounds to form heterocyclic derivatives.

Cyclization via Reaction of 4-Bromoaniline and 2-Methylenesuccinic Acid

Though this route is for a brominated analog, it provides insight into related synthetic strategies:

This method demonstrates the feasibility of direct cyclization in aqueous media at high temperatures to form the pyrrolidinone ring, which is analogous to the non-brominated target compound.

Mechanistic Insights and Catalysis

- Acid catalysis (e.g., HCl, acetic acid) is often employed to promote ring closure by activating the carboxyl and amino groups for nucleophilic attack and cyclization.

- The reaction proceeds through Michael addition of the amino group to the unsaturated dicarboxylic acid, followed by intramolecular cyclization and dehydration to form the lactam ring.

- Control of temperature and reaction time is critical to maximize yield and minimize side reactions such as polymerization or incomplete cyclization.

Research Findings and Analytical Data

Spectroscopic Characterization

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the compound (e.g., m/z ~283.8 for brominated analog).

- Nuclear Magnetic Resonance (NMR):

- Proton NMR shows characteristic signals for aromatic protons (7.3–7.8 ppm), methylene protons adjacent to nitrogen and carbonyl groups (2.5–4.1 ppm), and broad singlets for carboxylic acid protons (~12.8 ppm).

- Carbon NMR confirms the presence of carbonyl carbons and aromatic carbons consistent with the structure.

- These data confirm the successful formation of the pyrrolidinone ring and the presence of the 4-carboxyphenyl substituent.

Yields and Purity

- Yields reported for analogous syntheses range from 80% to 97%, indicating efficient ring formation and isolation protocols.

- Purification is typically achieved by filtration of precipitates and washing with solvents such as ether to remove impurities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The carboxyphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications, particularly in the development of drugs targeting various diseases. Notable areas of investigation include:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Research has indicated that certain derivatives possess antimicrobial activity, making them candidates for further development as antibiotics or antifungal agents.

Biological Research

The compound has been utilized in biological studies due to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders or obesity management.

- Neuropharmacology : The compound may act on neurotransmitter systems, suggesting its use in studying neurological disorders such as depression or anxiety.

Data Table: Summary of Research Findings

| Application Area | Findings/Case Studies | References |

|---|---|---|

| Medicinal Chemistry | Cytotoxic effects on cancer cell lines; potential as anticancer agents | , |

| Antimicrobial Activity | Exhibits activity against specific bacterial strains | |

| Enzyme Inhibition | Inhibits key metabolic enzymes; implications for obesity treatment | |

| Neuropharmacology | Potential effects on neurotransmitter systems; implications for mental health |

Case Studies

-

Anticancer Activity Study :

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives related to 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating a need for further investigation into its mechanism of action and potential clinical applications. -

Antimicrobial Research :

A recent publication in Antimicrobial Agents and Chemotherapy reported the synthesis of several derivatives that showed promising antimicrobial activity against resistant strains of Staphylococcus aureus. These findings highlight the compound's potential as a scaffold for developing new antibiotics. -

Neuropharmacological Insights :

Research conducted at a leading university investigated the effects of this compound on neurotransmitter receptors. The findings suggested that it could modulate glutamate signaling, providing insights into its possible use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrrolidinone derivatives are highly influenced by substituents on the phenyl ring and modifications to the heterocyclic core. Below is a detailed comparison with structurally related compounds:

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: Substituents: Chloro, hydroxyl, nitro, amino, and heterocyclic moieties (e.g., thioxo-oxadiazole, triazole) . Activity:

- The compound 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35× higher antioxidant activity than vitamin C and an optical density of 1.149 in reducing power assays . Mechanism: Electron-donating groups (e.g., amino) and heterocyclic substituents enhance radical scavenging by stabilizing reactive intermediates .

- 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Limited direct antioxidant data are available, but its derivatives (e.g., azoles, triazoles) are prioritized for antibacterial studies rather than antioxidative screening .

Antimicrobial and Anticancer Activity

- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives :

- Demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and vancomycin-resistant strains .

Select compounds inhibited cancer cell proliferation, with IC₅₀ values comparable to standard chemotherapeutic agents .

- 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: Hydrazide derivatives (e.g., Methyl 4-[3-(hydrazinocarbonyl)-5-oxopyrrolidin-1-yl]benzoate) showed moderate antibacterial effects, particularly against Gram-negative pathogens .

Structural and Physicochemical Comparisons

Crystallographic and Conformational Insights

- The X-ray structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide revealed intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen, stabilizing the planar conformation .

Data Tables

Table 1: Antioxidant Activity of Selected Derivatives

Table 2: Antimicrobial Activity

| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli | Reference |

|---|---|---|---|

| 1-(4-Carboxyphenyl) hydrazide derivative | 32–64 | 16–32 | |

| 1-(3,5-Dichloro-2-hydroxyphenyl) triazole | 8–16 | >64 |

Biological Activity

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a phenyl group substituted with a carboxylic acid, which significantly influences its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is C12H11NO4. The presence of two carboxylic acid groups enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The following table summarizes key findings from various studies regarding their effects on cancer cell lines:

These results indicate that structural modifications can significantly enhance the anticancer activity of the compound, particularly against non-small cell lung adenocarcinoma (A549) cells.

The mechanism underlying the anticancer activity of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves several pathways:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, thereby reducing cell viability.

- Inhibition of Cell Proliferation : It can interfere with cell cycle progression, leading to decreased proliferation rates.

- Targeting Specific Pathways : The compound's interaction with specific molecular targets involved in cancer progression is an area of ongoing research.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The following table summarizes findings related to its efficacy against bacterial strains:

Despite showing limited antibacterial effects in initial screenings, modifications to the chemical structure could enhance its antimicrobial properties.

Case Studies and Research Findings

Several case studies have explored the biological activities of derivatives based on the core structure of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:

- Anticancer Studies : One study demonstrated that derivatives with specific substitutions significantly reduced A549 cell viability compared to untreated controls. For instance, a derivative with a 3,5-dichloro substitution exhibited a remarkable reduction in cell viability by up to 78% compared to control treatments like cisplatin .

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial potential against multidrug-resistant bacteria. While initial results indicated limited effectiveness, further structural modifications may yield more potent derivatives .

Q & A

Q. What are the standard synthetic routes for 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are typically employed?

The compound is synthesized via condensation reactions involving precursors like substituted anilines and carboxylic acids. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (a structural analog) is prepared by reacting 2,4-difluoroaniline with itaconic acid under reflux in water, followed by esterification using sulfuric acid as a catalyst . Key conditions include reflux temperatures (~100°C), acid catalysis (e.g., acetic or sulfuric acid), and purification via recrystallization (e.g., ethanol as a solvent). Yields typically range from 56% to 75%, depending on substituents .

Q. How is structural characterization performed using spectroscopic methods?

Characterization involves:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the pyrrolidinone ring and carboxylic acid groups) .

- NMR Spectroscopy : H NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups in the pyrrolidine ring at δ 2.5–3.5 ppm). C NMR confirms carbonyl carbons (~175–180 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H] = 392.4 for analogs) and fragmentation patterns validate molecular weight and structural motifs .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized in the synthesis of related pyrrolidine derivatives?

Catalytic hydrogenation of intermediates (e.g., pyrazoline derivatives) requires palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm). Solvent choice (e.g., ethanol or ethyl acetate) and reaction time (4–12 hours) significantly impact yield and selectivity. For example, over-hydrogenation can lead to undesired byproducts, necessitating controlled reaction monitoring via TLC or HPLC .

Q. What strategies address challenges in achieving high enantiomeric purity during synthesis?

Enantioselective synthesis may employ chiral catalysts (e.g., L-proline derivatives) or resolution techniques. For instance, (3R)-configured analogs are isolated using chiral column chromatography (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Purity (>97%) is confirmed via chiral HPLC and optical rotation measurements .

Q. How do reaction mechanisms differ when using palladium vs. copper catalysts in functionalizing this compound?

Palladium catalysts (e.g., Pd(OAc)) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction, proceeding via oxidative addition and transmetallation steps. Copper catalysts (e.g., CuI) are preferred for Ullmann-type couplings, involving single-electron transfer mechanisms. Solvent polarity (DMF vs. toluene) and ligand choice (e.g., BINAP for Pd, phenanthroline for Cu) critically influence reaction efficiency and regioselectivity .

Q. What advanced spectroscopic techniques resolve structural ambiguities in complex derivatives?

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks in analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) .

- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to distinguish regioisomers or confirm substituent positions in heterocyclic cores .

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration intermediates in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.